Unraveling the Mechanism of Action of WBC100: A Technical Guide
Unraveling the Mechanism of Action of WBC100: A Technical Guide
For Immediate Release
This technical document provides an in-depth overview of the mechanism of action of WBC100, a novel, orally active small-molecule c-Myc degrader. Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of WBC100's molecular interactions, cellular effects, and preclinical and clinical efficacy.
Core Mechanism: A Molecular Glue for c-Myc Degradation
WBC100 functions as a potent and selective "molecular glue" that targets the c-Myc oncoprotein for degradation.[1][2][3] The proto-oncogene c-Myc is a critical driver in a majority of human cancers, and its overexpression is often linked to poor clinical outcomes.[2][4][5] Historically, the intrinsically disordered structure of c-Myc has made it a challenging therapeutic target.[6]
WBC100 overcomes this challenge by specifically binding to the Nuclear Localization Signal 1 (NLS1)-Basic-Nuclear Localization Signal 2 (NLS2) region of the c-Myc protein.[2][5][7] This binding event induces a conformational change that facilitates the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein).[2][5][7] The CHIP E3 ligase then polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[1][2][3][7] This targeted degradation of c-Myc leads to the induction of apoptosis in cancer cells that are dependent on high levels of this oncoprotein.[2][5][7]
The selectivity of WBC100 for c-Myc is a key attribute. Studies have shown that WBC100 treatment leads to a dose-dependent decrease in c-Myc protein levels without significantly impacting other proteins such as XPB, Rpb1, and STAT3.[1][3] The degradation of c-Myc induced by WBC100 can be rescued by treatment with a proteasome inhibitor, MG132, further confirming its mechanism of action.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of WBC100.
Table 1: In Vitro Cytotoxicity of WBC100
| Cell Line | Cancer Type | c-Myc Expression | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | High | 16 | [1] |
| H9 | T-cell Lymphoma | High | 17 | [1] |
| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | 61 | [1] |
| L02 | Normal Human Liver | Low | 2205 | [1] |
| MRC-5 | Normal Human Lung | Low | 151 | [1] |
| WI38 | Normal Human Lung | Low | 570 | [1] |
Table 2: In Vivo Efficacy of WBC100 in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| MOLM-13 (AML) | 0.1-0.4 mg/kg, p.o., twice daily for 21 days | Dose-dependent antitumor activity. At 0.2 and 0.4 mg/kg, all mice were disease-free at day 35.[1][3] | [1] |
| Refractory MOLM-13 | 0.4-0.8 mg/kg, p.o., once daily for 14 days | Eliminated refractory leukemia cells. Showed stronger antitumor activity than (+)-JQ1.[1][3] | [1] |
| Pancreatic Ductal Adenocarcinoma | 0.1, 0.2, and 0.4 mg/kg, p.o. | Resulted in 71.94%, 87.63%, and 96.14% tumor growth inhibition, respectively.[2] | [2] |
Table 3: Preliminary Phase I Clinical Trial Data (NCT05100251)
| Parameter | Value | Reference |
| Patient Population | 28 patients with advanced solid tumors | [8] |
| Dose Levels | 7 dose levels from 0.5 to 3.5 mg (QOD) | [8] |
| Most Common Grade 1/2 Adverse Events | Increased AST, thrombocytopenia, proteinuria, increased ALT, fatigue, nausea, anemia, hypoalbuminemia.[8] | [8] |
| Efficacy (evaluable patients) | 1 (5.3%) partial response, 6 (31.6%) stable disease.[8] | [8] |
| Notable Efficacy in Pancreatic Cancer | In 6 evaluable patients, 1 (16.7%) partial response and 2 (33.3%) stable disease.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
c-Myc overexpressing human cancer cell lines (e.g., Mia-paca2, H9, MOLM-13) and c-Myc-low normal human cell lines (e.g., L02, MRC-5, WI38) were treated with various concentrations of WBC100 for 72 hours.[2] Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.[2]
Western Blot Analysis
To determine the effect of WBC100 on protein levels, cancer cell lines such as MOLM-13 and Mia-paca2 were treated with WBC100 (0-320 nM) for 24 hours.[1][3] Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against c-Myc, XPB, Rpb1, and STAT3.[1][3] A proteasome inhibition control experiment was conducted by co-treating cells with WBC100 and the proteasome inhibitor MG-132.[1][3]
Co-Immunoprecipitation (Co-IP) Assay
To investigate the interaction between WBC100, c-Myc, and the E3 ligase CHIP, Co-IP assays were performed. The specific protocol involved using HA-tagged c-Myc protein mutants to map the binding site of WBC100.[9]
In Vivo Xenograft Studies
Animal models, such as those with MOLM-13-luciferase cells, were used to evaluate the in vivo efficacy of WBC100.[1][3] WBC100 was administered orally at specified doses and schedules.[1][3] Tumor growth was monitored, and survival was assessed.[1][3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of WBC100's action and a general experimental workflow.
Caption: Mechanism of action of WBC100 as a c-Myc molecular glue degrader.
Caption: General experimental workflow for the evaluation of WBC100.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WBC100 (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
